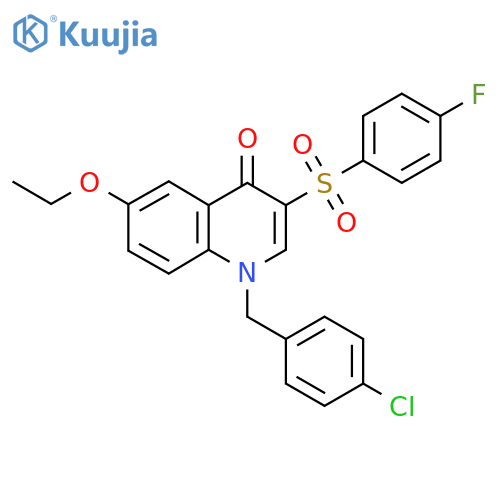Cas no 866810-13-1 (1-(4-chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one)

1-(4-chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one
- 4(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-[(4-fluorophenyl)sulfonyl]-
- 866810-13-1
- 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- AB00675166-01
- AKOS001839036
- F1605-0098
- 1-(4-chlorobenzyl)-6-ethoxy-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one
-
- インチ: 1S/C24H19ClFNO4S/c1-2-31-19-9-12-22-21(13-19)24(28)23(32(29,30)20-10-7-18(26)8-11-20)15-27(22)14-16-3-5-17(25)6-4-16/h3-13,15H,2,14H2,1H3
- InChIKey: QZPLPBKLLPNVHM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CN1C=C(C(C2C=C(C=CC1=2)OCC)=O)S(C1C=CC(=CC=1)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 471.0707351g/mol
- どういたいしつりょう: 471.0707351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 797
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 密度みつど: 1.398±0.06 g/cm3(Predicted)
- ふってん: 651.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 0.26±0.70(Predicted)
1-(4-chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1605-0098-5μmol |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1605-0098-20mg |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1605-0098-30mg |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1605-0098-50mg |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1605-0098-100mg |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1605-0098-40mg |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1605-0098-1mg |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1605-0098-4mg |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1605-0098-3mg |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1605-0098-10μmol |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one |
866810-13-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
1-(4-chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
1-(4-chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-oneに関する追加情報
1-(4-Chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one: A Comprehensive Overview
The compound with CAS No 866810-13-1, known as 1-(4-chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a quinolinone core with several substituents that confer unique chemical and biological properties.
The quinolinone framework serves as the central scaffold of this compound, providing a rigid structure that can be further modified to enhance its functionality. The presence of a 4-chlorophenylmethyl group at position 1 introduces electronic and steric effects that can influence the molecule's reactivity and bioavailability. Similarly, the ethoxy group at position 6 contributes to the molecule's solubility and stability, while the 4-fluorobenzenesulfonyl group at position 3 imparts additional functionality, such as increased lipophilicity and potential for hydrogen bonding.
Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The sulfonyl group in this compound is of particular interest due to its ability to act as a bioisostere for other functional groups, potentially enhancing the molecule's pharmacokinetic properties. Additionally, the chlorine substituent at position 4 of the phenyl ring may play a role in modulating the molecule's electronic properties, making it more amenable to interactions with biological targets.
From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions that highlight modern organic synthesis techniques. The synthesis begins with the preparation of the quinolinone core, followed by sequential introduction of the substituents through methods such as Suzuki coupling or nucleophilic aromatic substitution. The use of fluorine-containing intermediates adds complexity to the synthesis but also provides access to a wide range of functionalized products.
In terms of applications, this compound has shown promise in preliminary biological assays, particularly in its ability to inhibit certain enzyme targets associated with diseases such as cancer and inflammation. The ethoxy group at position 6 may also facilitate membrane permeability, making it an attractive candidate for drug delivery systems. Furthermore, the presence of both halogen atoms (chlorine and fluorine) introduces stereochemical diversity that could be exploited in enantioselective synthesis or chiral recognition studies.
Looking ahead, ongoing research into this compound is expected to focus on optimizing its pharmacokinetic profile and exploring its potential as a lead compound in drug discovery programs. Advances in computational chemistry are also being leveraged to predict its binding affinities to various protein targets, enabling more efficient optimization strategies. The integration of these approaches will undoubtedly deepen our understanding of this compound's properties and expand its utility in both academic and industrial settings.
In conclusion, 1-(4-chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one represents a fascinating example of how structural complexity can be harnessed to create molecules with multifaceted applications. As research continues to uncover its full potential, this compound stands at the forefront of efforts to develop innovative solutions in chemistry and medicine.
866810-13-1 (1-(4-chlorophenyl)methyl-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one) 関連製品
- 5097-82-5(1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one)
- 1361919-78-9(5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine)
- 1207008-79-4(N'-(5-methyl-1,2-oxazol-3-yl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}ethanediamide)
- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)
- 898774-66-8(4'-Bromo-3-(3-methoxyphenyl)propiophenone)
- 120003-59-0(2-(Pyridin-3-ylmethoxy)benzoic Acid)
- 280118-23-2(BMS-740808)
- 1807095-66-4(Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)
- 134071-63-9(tert-Butyl-d9-amine Hydrobromide)
- 1448027-06-2(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide)



